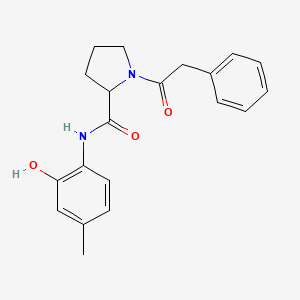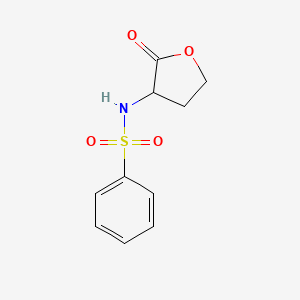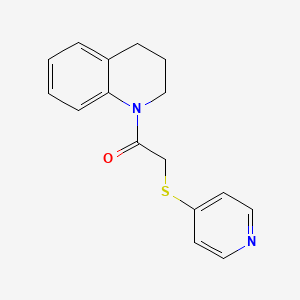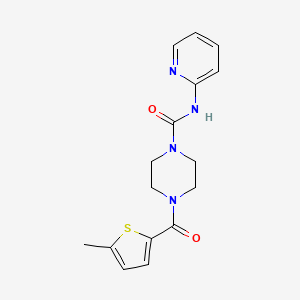![molecular formula C15H16N4O2 B7532852 [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone, also known as ICP, is a chemical compound that has been extensively studied for its potential use in medicinal chemistry. ICP is a piperazine derivative that has been shown to have a wide range of pharmacological properties, including antipsychotic, anticonvulsant, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone is not fully understood, but it is believed to act as a modulator of the neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in regulating mood and behavior. This compound has also been shown to have an affinity for the GABA receptor, which is involved in regulating anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in regulating mood and behavior. This compound has also been shown to have an affinity for the GABA receptor, which is involved in regulating anxiety and seizures. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a wide range of pharmacological properties, making it useful for studying a variety of neurological disorders. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for toxicity, so its safety profile is not well understood.
Zukünftige Richtungen
There are several potential future directions for research on [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound's antioxidant properties may be beneficial in slowing the progression of these diseases. Another area of interest is its potential as a treatment for addiction. This compound has been shown to have an affinity for the dopamine receptor, which is involved in addiction. Finally, there is potential for this compound to be used in combination with other drugs to enhance their efficacy. Overall, this compound has the potential to be a valuable tool in medicinal chemistry research.
Synthesemethoden
The synthesis of [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone involves the reaction of piperazine with 4-carboxybenzaldehyde, followed by the addition of imidazole-1-carboxylic acid and phenylmethylamine. The resulting product is then purified using column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone has been studied extensively for its potential use in medicinal chemistry. It has been shown to have a wide range of pharmacological properties, including antipsychotic, anticonvulsant, and antidepressant effects. This compound has been shown to be effective in treating a variety of neurological disorders, including schizophrenia, bipolar disorder, and epilepsy. It has also been shown to have potential as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
[4-(imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(13-4-2-1-3-5-13)17-8-10-18(11-9-17)15(21)19-7-6-16-12-19/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEABLASNFTLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)
